Potassium arsenite anhydrous
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;oxoarsinite | |
|---|---|---|
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InChI |
InChI=1S/AsHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
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InChI Key |
HEQWEGCSZXMIJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KAsO2, AsKO2 | |
| Record name | potassium arsenite | |
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| URL | https://en.wikipedia.org/wiki/Potassium_arsenite | |
| Description | Chemical information link to Wikipedia. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID10274159 | |
| Record name | Arsenenous acid, potassium salt | |
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Molecular Weight |
146.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium arsenite appears as a white powder. Toxic by ingestion and by inhalation., White hygroscopic solid; Exact composition varies in commercial product; [Merck Index], WHITE HYGROSCOPIC POWDER. | |
| Record name | POTASSIUM ARSENITE | |
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| Record name | Potassium arsenite | |
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| Record name | POTASSIUM ARSENITE | |
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Solubility |
Soluble in water; slightly soluble in alcohol, Solubility in water: good | |
| Record name | POTASSIUM ARSENITE | |
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| Record name | POTASSIUM ARSENITE | |
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Density |
8.76 g/cm³ | |
| Record name | POTASSIUM ARSENITE | |
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Color/Form |
White powder, Colorless, monoclinic prisms., Colorless in water. | |
CAS No. |
10124-50-2, 13464-35-2 | |
| Record name | POTASSIUM ARSENITE | |
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| Record name | Potassium arsenite anhydrous | |
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| Record name | Arsenenous acid, potassium salt | |
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| Record name | Potassium arsonate | |
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| Record name | POTASSIUM ARSENITE ANHYDROUS | |
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Synthetic Methodologies and Reaction Pathways
Conventional and Historical Synthetic Routes for Potassium Arsenite
Traditional methods for synthesizing potassium arsenite have been established for centuries, primarily involving the reaction of an arsenic precursor with a potassium-containing base in an aqueous solution.
Reaction of Arsenic Trioxide with Potassium Bicarbonate
A historically significant method for preparing aqueous potassium arsenite is the reaction of arsenic trioxide (As₂O₃) with potassium bicarbonate (KHCO₃). clockss.orgusuhs.edu This process formed the basis of "Fowler's solution," a substance once used as a medicinal tonic. clockss.orgnih.gov The synthesis is typically achieved by boiling arsenic trioxide with a solution of potassium bicarbonate. clockss.org The reaction solubilizes the arsenic trioxide, which is only sparingly soluble in water, by converting it into the more soluble potassium arsenite salt. clockss.orginchem.org
The fundamental reaction can be represented as: As₂O₃(s) + 2KHCO₃(aq) → 2KAsO₂(aq) + 2CO₂(g) + H₂O(l)
This method highlights a straightforward approach to producing a solution of potassium arsenite, which upon evaporation of the water, would yield the solid salt. nih.gov
Wet Synthesis Approaches (e.g., from Arsenolite and Potassium Hydroxide (B78521) Solutions)
Wet synthesis provides a direct and efficient route to potassium arsenite. A common procedure involves dissolving arsenic trioxide, often in its natural mineral form, arsenolite, in a solution of potassium hydroxide (KOH). acs.orgwikipedia.org This acid-base reaction readily forms potassium arsenite and water. inchem.orgwikipedia.org
The chemical equation for this reaction is: As₂O₃(s) + 2KOH(aq) → 2KAsO₂(aq) + H₂O(l)
For laboratory-scale preparation, a specific protocol involves dissolving a measured quantity of arsenic trioxide in a potassium hydroxide solution. pharmaupdater.com For instance, 4.9455 g of previously dried arsenic trioxide can be dissolved in 75 mL of 1 N potassium hydroxide. pharmaupdater.com This approach is also a foundational step in creating related arsenic-containing intercalates, where arsenolite is first dissolved in KOH solutions before further reaction. acs.org
Advanced and Novel Synthesis Techniques
Modern synthetic chemistry has introduced advanced methods that offer alternatives to traditional solution-based preparations, including techniques that are more solvent-efficient and can yield novel material structures.
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical energy to induce chemical reactions, presents a novel route for synthesizing arsenic-containing compounds. uwa.edu.au This technique, often performed by grinding solid reactants together, can reduce or eliminate the need for solvents. uwa.edu.au
In the context of arsenic compounds, mechanochemical synthesis has been explored through liquid-assisted grinding. acs.orgacs.org This involves grinding a mixture of arsenic(III) oxide (either as arsenolite or another polymorph like claudetite II) and potassium chloride with a few drops of a liquid such as water or an aqueous solution of potassium acetate (B1210297). acs.orgacs.org While this specific process has been used to create arsenic(III)-oxide intercalates with potassium chloride rather than pure potassium arsenite, it demonstrates the applicability of mechanochemical methods to the As₂O₃-KCl system. acs.org The grinding process increases the reactive surface area of the solid particles, facilitating the reaction. researchgate.net
Quasihydrothermal Reaction Protocols
Quasihydrothermal synthesis is another advanced method that has been applied to produce complex arsenic-based materials. This technique involves heating reactants in an aqueous solution at elevated temperatures and pressures.
A notable example is the synthesis of a potassium chloride-arsenic(III) oxide intercalate (KCl·2As₂O₃). acs.orgacs.org In this procedure, an equimolar mixture of arsenolite and potassium chloride is heated in a concentrated aqueous solution of potassium acetate at 230°C for several days in a sealed reactor. acs.orgacs.org This method successfully yields single crystals of the product. acs.org Although the primary product is an intercalate, where KCl is incorporated between layers of As₂O₃, this protocol represents a sophisticated approach to controlling the crystal structure of arsenic-containing compounds. acs.orgrsc.org
Solid-State Reaction Chemistry and Product Formation Mechanisms
The formation of potassium arsenite and related compounds involves complex solid-state chemistry. Condensed arsenites are known to exist in the solid state, but the arsenic-oxygen-arsenic (As-O-As) bonds within them exhibit significant hydrolytic instability, making their existence in aqueous solutions unlikely. nih.gov
The synthesis of arsenic(III) oxide intercalates, which are structurally related to potassium arsenite, provides insight into the solid-state reaction mechanisms. The formation of these compounds is not a simple mixing of layers but involves the breaking and reforming of covalent As-O bonds within the arsenic(III) oxide structure to accommodate the intercalated ions. rsc.org
In these structures, electrically neutral As₂O₃ layers alternate with charged layers of potassium cations (K⁺) and halide anions. acs.org The potassium cations are coordinated by the oxygen atoms of the As₂O₃ layers, while the arsenic atoms are adjacent to the halide anions. acs.org The specific conformation of the As₂O₃ layers is influenced by the size of the cations and anions involved, indicating a template effect during the solid-state assembly. acs.org This demonstrates that the solid-state formation is a dynamic process of bond cleavage, reorganization, and formation to create a stable, layered crystal structure.
Crystallographic and Structural Investigations
Crystal Structure Determination of Anhydrous Potassium Arsenite Intercalates
The determination of the crystal structure of anhydrous potassium arsenite intercalates, particularly those with the general formula KX·2As₂O₃ (where X = Cl, Br, I), has provided significant insights into their layered nature. acs.orgacs.org These compounds are formed through the intercalation of potassium halides between sheets of arsenic(III) oxide. rsc.org This process is not a simple insertion; it involves the breaking and reforming of As-O covalent bonds, leading to a distinct conformation of the As₂O₃ layers compared to the layered polymorphs of arsenic(III) oxide itself. rsc.orgrsc.orgacs.org
Unit-Cell Parameters and Space Group Analysis (e.g., Hexagonal P6/mmm)
Anhydrous potassium arsenite intercalates, along with their ammonium (B1175870) counterparts, typically crystallize in the hexagonal crystal system. acs.orgrsc.org Extensive crystallographic studies have established that these compounds belong to the centrosymmetric space group P6/mmm. acs.orgrsc.org This is a correction to earlier refinements which suggested the non-centrosymmetric space group P622. acs.org The hexagonal symmetry is a defining feature of these intercalates, with the As₂O₃ layers adopting a flat, non-corrugated conformation. rsc.orgrsc.org The unit-cell parameters show a clear correlation with the size of the halide anion; as the ionic radius of the anion (Cl, Br, I) increases, the unit-cell parameters and volume also increase linearly. acs.org
Below is a table summarizing the crystallographic data for some anhydrous potassium arsenite intercalates.
| Compound | Space Group | a (Å) | c (Å) |
| KCl·2As₂O₃ | P6/mmm | 5.23520(16) | 9.0495(4) |
| KBr·2As₂O₃ | P6/mmm | - | - |
| KI·2As₂O₃ | P6/mmm | - | - |
Data for KBr·2As₂O₃ and KI·2As₂O₃ is noted as being isostructural, though specific cell parameters were not provided in the searched literature. acs.orgacs.org
Atomic Positions and Coordination Geometries of Arsenic and Oxygen
Within the P6/mmm space group, the arsenic and oxygen atoms, as well as the potassium and halide ions, occupy specific Wyckoff positions. The arsenic atoms are found at the 4h position, oxygen at 6a, K⁺ ions at 1a, and X⁻ ions at 1b. acs.org The As and O atoms together form polar As₂O₃ layers with a layer group symmetry of p6mm, running parallel to the (0001) lattice planes. acs.orgacs.org
The fundamental building block of the arsenic(III) oxide layer is the ψ-tetrahedral AsO₃ unit, where the arsenic atom is at the center, bonded to three oxygen atoms, with the fourth position occupied by a stereoactive lone electron pair (LEP). acs.orgrsc.org All As-O bonds within a layer are symmetry equivalent. acs.org The coordination geometry around the arsenic atom is trigonal pyramidal. rsc.orgrsc.org The oxygen atoms, in turn, are coordinated to neighboring arsenic atoms, creating the extended As₂O₃ sheets. rsc.org
Influence of Counterions on Layer Conformation and Packing
The size of the halide anion has a more significant impact on the structural parameters than the cation. acs.orgrsc.org This is evidenced by the linear correlation observed between the anion's ionic radius and the unit-cell parameters, As-O bond lengths, and various bond angles. acs.org While the cation is considered a template for the layer conformation, the anion size directly influences the interlayer spacing and other structural details. acs.org The interaction between the cations and the As₆O₁₂ rings, which resemble crown ethers, is also a significant factor in the crystallization process. semanticscholar.org
Analysis of Arsenic(III) Lone Electron Pair Stereoactivity
A key feature of arsenic(III) oxycompounds is the presence of a stereoactive lone electron pair (LEP) on the arsenic atom. rsc.orgrsc.org In the anhydrous potassium arsenite intercalates, these LEPs are not chemically inert; they play a significant role in the structure and bonding. acs.org All the arsenic LEPs within a single As₂O₃ layer protrude on the same side, the side adjacent to the halide anions. rsc.orgrsc.orgacs.org This arrangement is a distinct feature of these intercalates and differs from the LEP arrangement in the layered polymorphs of pure As₂O₃, where they alternate on both sides of the layer. acs.orgacs.org
The stereoactivity of the As³⁺ LEP can be quantified using the bond-valence vector model. acs.org Studies have shown that the magnitude of the arsenic net bond-valence vector correlates with the type of anion present in the structure. acs.org This correlation provides evidence for the presence of secondary As···X interactions, which are analogous to the secondary As···O bonds found in other arsenic(III) oxycompounds. acs.org The strength of these secondary As···X bonds increases with the increasing molar mass of the halide anion. acs.org
Interlayer Interactions and Stabilization Mechanisms in Layered Structures
The stability of the layered structure of anhydrous potassium arsenite intercalates arises from a combination of strong covalent bonds within the As₂O₃ sheets and ionic interactions in the third dimension. semanticscholar.org The layers are held together primarily by ionic bonds between the charged layers of potassium cations and halide anions. semanticscholar.org
Periodic Density Functional Theory (DFT) calculations have been employed to investigate the interlayer interaction energies. acs.orgsemanticscholar.org These calculations indicate that the interactions between the cations and the As₂O₃ sheets also play a significant stabilizing role. semanticscholar.org The formation of sandwich-like complexes between the cations and the crown-ether-resembling As₆O₁₂ rings is thought to be a key step in the templating effect that governs the crystallization of these structures. semanticscholar.org The interaction energies between the cations and the As₂O₃ sheets are significantly higher than those between the anions and the sheets, highlighting the importance of the cation's role in templating the structure. semanticscholar.org
Comparative Crystallographic Studies with Isostructural Alkali Metal and Ammonium Arsenic(III) Oxide Intercalates
Anhydrous potassium arsenite intercalates are part of a larger family of isostructural compounds that include other alkali metal (like rubidium) and ammonium halides. acs.orgacs.org Comparative studies of these compounds have revealed important trends and structural relationships.
All the anhydrous hexagonal intercalates of potassium, ammonium, and rubidium halides are isostructural, crystallizing in the P6/mmm space group. acs.orgacs.org This isostructurality allows for a systematic investigation of the effects of cation and anion size on the crystal structure. acs.org
A comparative analysis of the crystal structures of alkali-metal halide intercalates (K, Rb, Cs) and ammonium halides has shown that while the cations act as templates for the As₂O₃ layer conformation, the size of the halide anion has a more pronounced influence on most structural parameters. acs.org For instance, unit-cell parameters, As-O bond lengths, As···X distances, and O-As-O and As-O-As valence angles all show a linear correlation with the ionic radii of the halide anions (Cl, Br, I). acs.org In contrast, correlations with the ionic radii of the cations are less pronounced, with the exception of the c unit-cell parameter and certain valence angles. acs.org
The structural parameters involving the ammonium (NH₄⁺) cation often deviate from the linear trends observed for the alkali-metal cations. acs.org In contrast, the intercalate with sodium bromide (NaBr·2As₂O₃) exhibits a different, orthorhombic crystal structure (Pmcn), indicating that the templating effect of the cation is crucial for establishing the hexagonal symmetry. rsc.orgrsc.org
The table below provides a comparison of the space group and general structural features of these related intercalates.
| Cation | Halide (X) | General Formula | Crystal System | Space Group | As₂O₃ Layer Conformation |
| K⁺ | Cl, Br, I | KX·2As₂O₃ | Hexagonal | P6/mmm | Flat |
| NH₄⁺ | Br, I | NH₄X·2As₂O₃ | Hexagonal | P6/mmm | Flat |
| Rb⁺ | Cl, Br, I | RbX·2As₂O₃ | Hexagonal | P6/mmm | Flat |
| Cs⁺ | Cl, Br, I | CsX·2As₂O₃ | Hexagonal | P6/mmm | Flat |
| Na⁺ | Br | NaBr·2As₂O₃ | Orthorhombic | Pmcn | Corrugated |
This comparative approach underscores the delicate interplay of ionic size, charge, and intermolecular forces in determining the final crystal structure of these fascinating layered materials.
Spectroscopic Characterization and Vibrational Analysis
Infrared Spectroscopy for Structural Fingerprinting and Bonding Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation. For potassium meta-arsenite (KAsO₂), the spectrum is dominated by vibrations of the arsenite anion (AsO₂⁻). The fundamental vibrations include As-O stretching and O-As-O bending modes.
While specific IR spectral data for solid, anhydrous potassium arsenite is not extensively detailed in readily available literature, analysis of related arsenite compounds provides insight into the expected spectral regions. For instance, studies on arsenite adsorbed on mineral surfaces show characteristic bands corresponding to As(III)-O stretching. epa.gov The analysis of these vibrational modes helps in confirming the trigonal pyramidal geometry of the arsenite ion and provides information on the nature and strength of the potassium-arsenite ionic bond. Variations in peak position and intensity can serve as a structural fingerprint, sensitive to changes in crystal structure or the presence of impurities.
Raman Spectroscopy for Lattice Vibrations and Molecular Modes
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those that are symmetric in nature, as well as low-frequency lattice vibrations in crystalline solids. thermofisher.com The Raman spectrum of a solid arsenite compound is expected to show sharp bands corresponding to the internal vibrational modes of the arsenite anion and the external modes related to the crystal lattice.
Detailed Raman studies on arsenolite (As₄O₆), a crystalline form of arsenic(III) oxide, provide a useful comparison for understanding the vibrational modes in a solid-state arsenite structure. researchgate.net The key vibrational modes observed for arsenolite are assigned to specific symmetries and can be correlated to the expected vibrations in potassium arsenite's crystal lattice.
| Raman Shift (cm⁻¹) | Assignment | Symmetry Mode |
|---|---|---|
| 84 | Translational Mode | T₂g |
| 268-269 | Vibrational Mode | F₂ |
| 370-371 | Vibrational Mode | A₁ |
| 415 | Vibrational Mode | T₂g |
| 443 | Vibrational Mode | Eg |
| 560-561 | Vibrational Mode | A₁ |
Data adapted from studies on crystalline As₂O₃ (arsenolite). researchgate.net
These vibrational modes are characteristic of the As-O bonds within the arsenite structure and the interactions within the crystal lattice, making Raman spectroscopy a valuable tool for structural analysis and material identification.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments (e.g., ¹H NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei. The only naturally occurring isotope of arsenic, ⁷⁵As, is NMR active (spin 3/2) and can theoretically be used to study the structure of arsenite compounds. huji.ac.il ⁷⁵As NMR spectroscopy provides information on the coordination number, symmetry of the local environment, and the nature of chemical bonding around the arsenic atom.
However, the practical application of solid-state ⁷⁵As NMR to arsenites is exceptionally challenging. nih.gov The ⁷⁵As nucleus has a large nuclear quadrupole moment, which interacts strongly with local electric field gradients. uni-mainz.de In environments with symmetry lower than cubic or tetrahedral, this interaction leads to significant line broadening, often rendering the signals too broad to be detected or interpreted with conventional high-resolution spectrometers. huji.ac.ilnih.gov Research indicates that even at very high magnetic fields (e.g., 21.1 T), the quadrupole couplings for arsenites are large enough to make spectral interpretation difficult. nih.gov Consequently, while solid-state NMR is a powerful technique for many materials, there is a scarcity of reported ⁷⁵As NMR data for solid potassium arsenite anhydrous in the scientific literature due to these technical challenges. nih.govnih.govresearchgate.net
Advanced X-ray Absorption Spectroscopy (XANES, EXAFS) in Material Characterization
X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the oxidation state and local coordination environment of a target element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The As K-edge XANES spectrum is particularly sensitive to the oxidation state of arsenic. nih.gov The energy of the absorption edge for arsenite (As(III)) is distinctly lower than that of arsenate (As(V)). For example, the maximum absorption energy (white line) for sodium arsenite has been identified at 11,870.8 eV, which serves as a key diagnostic feature to confirm the +3 oxidation state of arsenic in potassium arsenite. researchgate.net The shape and features of the XANES spectrum are a fingerprint of the local geometry and bonding around the arsenic atom. nih.gov
EXAFS: The EXAFS region of the spectrum provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS analysis of arsenite in various matrices consistently reveals a primary coordination shell of approximately three oxygen atoms. nih.gov This structural arrangement is characteristic of the trigonal pyramidal geometry of the arsenite ion.
| Parameter | Value | Description |
|---|---|---|
| Coordination Shell | As-O | First coordination shell around the central arsenic atom. |
| Coordination Number (CN) | ~3 | Indicates three oxygen atoms are directly bonded to the arsenic atom. |
| Bond Distance (R) | 1.77 ± 0.03 Å | The average distance between the arsenic and oxygen atoms. nih.gov |
This technique is invaluable for determining the precise local structure of this compound, confirming the As-O bond lengths and coordination that define the arsenite anion within the solid material. nih.gov
High-Performance Liquid Chromatography – Inductively Coupled Plasma – Mass Spectrometry (HPLC-ICP-MS) for Speciation Analysis
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma – Mass Spectrometry (HPLC-ICP-MS) is the leading analytical technique for arsenic speciation analysis. nih.govjfda-online.com This hyphenated method combines the powerful separation capabilities of HPLC with the highly sensitive and element-specific detection of ICP-MS. thermofisher.com
In this application, HPLC is used to separate different chemical forms of arsenic, such as the inorganic species arsenite (As(III)) and arsenate (As(V)), from each other and from various organic arsenic compounds. epa.govnih.gov The separation is typically achieved using an anion-exchange column, where the different arsenic species elute at distinct retention times based on their charge and interaction with the stationary phase. nih.gov
Once separated, the eluent from the HPLC is introduced into the ICP-MS system. The sample is nebulized, atomized, and ionized in a high-temperature argon plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific and sensitive detection of ⁷⁵As. thermofisher.com This process enables the precise quantification of arsenite, even at trace levels, providing crucial information for speciation studies in various matrices. nih.govnih.gov
| Parameter | Condition |
|---|---|
| HPLC Column | Hamilton PRP-X100 (Anion-Exchange) |
| Mobile Phase | Ammonium (B1175870) carbonate buffer (e.g., 0.5-200 mmol L⁻¹) |
| Detection | ICP-MS monitoring m/z 75 (As) |
| Typical Elution Order | As(III) often elutes before DMA, MMA, and As(V) |
Typical conditions for the separation of inorganic arsenic species. nih.gov
Inorganic Reaction Mechanisms and Chemical Transformations
Oxidation Reactions of Trivalent Arsenite to Pentavalent Arsenate Species
The oxidation of trivalent arsenite (As(III)) to the less toxic and less mobile pentavalent arsenate (As(V)) is a significant chemical transformation. koreascience.krnih.gov This process can be achieved using various oxidizing agents. Solutions of alkali metal arsenites, like potassium arsenite, are slowly converted to arsenates by atmospheric oxygen. nih.gov
Common Oxidizing Agents:
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide can effectively oxidize arsenite to arsenate. nih.govresearchgate.net This reaction is considered a potential detoxification pathway in biological systems and is also used in water treatment processes. nih.govresearchgate.net The production of H₂O₂ by other chemical reactions, such as those involving xanthine (B1682287) oxidase, can subsequently drive the oxidation of trivalent arsenicals. nih.gov
Manganese Oxides: Poorly crystalline manganese oxides can oxidize arsenite. epa.gov The presence of other substances, such as low molecular weight organic acids, can influence the reaction rate by interacting with the manganese oxide surface. epa.gov
Ozone (O₃) and Chlorine (Cl₂): These are strong oxidants also used in water treatment to convert arsenite to arsenate. koreascience.krresearchgate.net
The kinetics of these oxidation reactions can be complex. For instance, when using cryptomelane-type manganese oxide (OMS-2), increasing the concentration of potassium ions (K⁺) in the material's structure has been shown to significantly enhance the rate of As(III) oxidation. guildhe.ac.uknih.gov
Table 1: Summary of Arsenite Oxidation Reactions
| Oxidizing Agent | Reactant(s) | Key Product(s) | Conditions/Notes |
|---|---|---|---|
| Potassium Permanganate (B83412) (KMnO₄) | KAsO₂ + KMnO₄ | K₃AsO₄, MnO₂, Mn(OH)₂ | Efficient in a wide pH range. nih.govresearchgate.net Stoichiometry is approximately 5 moles As(III) to 2 moles Mn(VII). researchgate.net |
| Hydrogen Peroxide (H₂O₂) | KAsO₂ + H₂O₂ | K₃AsO₄, H₂O | Used in water treatment and occurs in biological systems. nih.govresearchgate.net |
| Manganese Oxide (e.g., OMS-2) | KAsO₂ + MnO₂ | K₃AsO₄, Mn²⁺ | Surface-catalyzed reaction; rate can be influenced by coexisting ions like K⁺. guildhe.ac.uknih.gov |
| Atmospheric Oxygen (O₂) | KAsO₂ + O₂ | K₃AsO₄ | Slow conversion in aqueous solutions. nih.gov |
Hydrolysis and Condensation Reactions of Arsenous Acid Derivatives
When potassium arsenite (KAsO₂) is dissolved in water, it hydrolyzes. The arsenite ion (AsO₂⁻) reacts with water to form arsenous acid (H₃AsO₃). nih.gov Arsenous acid is a weak acid that cannot be isolated in its pure form; evaporation of its solutions yields arsenic trioxide. nih.gov
The successive pKa values for arsenous acid are reported as 9.23, 12.13, and 13.40. nih.gov In aqueous solutions, various species can exist depending on the pH, including the neutral H₃AsO₃ molecule and the anions H₂AsO₃⁻, HAsO₃²⁻, and AsO₃³⁻. nih.gov
Condensed arsenites, which would contain an arsenic-oxygen-arsenic bond, are known in the solid state but exhibit extreme hydrolytic instability. nih.gov It is therefore considered very unlikely for any species with an As-O-As linkage to be present in significant concentrations in aqueous media. nih.gov The bonds in esters of arsenous acid are also highly susceptible to hydrolysis. nih.gov
Reactions with Strong Acids Leading to Gaseous Species
Potassium arsenite reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to generate highly toxic arsine gas (AsH₃). wikipedia.orgnj.govinchem.org This reaction is a significant safety concern. The generation of arsine occurs when a source of trivalent arsenic is combined with an acid and a reducing metal (like zinc) or when nascent (newly formed) hydrogen is present. kansashealthsystem.comcdc.govwikipedia.org The acid provides the protons (H⁺) necessary for the reduction of the arsenite ion. wikipedia.org
The general reaction can be summarized as: As³⁺ source + Strong Acid + Reducing Agent → AsH₃ (gas)
For example, the Marsh test for arsenic relies on the generation of arsine gas by treating an arsenic-containing sample with arsenic-free zinc and sulfuric acid. wikipedia.org The concentration of the acid can affect the rate of arsine generation. researchgate.net Similarly, potassium arsenate (the As(V) equivalent) also reacts with strong acids and active metals to release arsine gas. nj.gov
Metal-Reducing Properties in Inorganic Systems (e.g., Reduction of Silver Salts)
Potassium arsenite acts as a reducing agent in certain inorganic reactions. A notable application is in the manufacturing of mirrors, where it is used to reduce silver salts, such as silver nitrate (B79036) (AgNO₃), to metallic silver (Ag). nih.govinchem.org
This reactivity is utilized in the Gutzeit test for arsenic, where the generated arsine gas (AsH₃) reacts with silver nitrate. wikipedia.org In this test, gaseous AsH₃ is passed over solid AgNO₃ or through its solution. The reaction with solid silver nitrate produces a yellow compound, Ag₄AsNO₃, while the reaction with a silver nitrate solution yields black, solid silver arsenide (Ag₃As). wikipedia.org
Complexation Chemistry with Inorganic Ligands (e.g., Formation of Thioarsenites)
Trivalent arsenic has a high affinity for sulfur-containing ligands. wikipedia.org In sulfidic (sulfur-rich) and anoxic environments, arsenite reacts with hydrogen sulfide (B99878) (H₂S) or bisulfide (HS⁻) to form thioarsenites. uni-bayreuth.deacs.org These are compounds where oxygen atoms in the arsenite species are replaced by sulfur atoms. nih.gov
The formation of thioarsenites is progressive, with the fractional abundance of arsenite decreasing as the concentration of H₂S increases. researchgate.net Species such as trithioarsenite ([AsS₃]³⁻) can dominate in sulfide-rich solutions over a range of pH values. researchgate.net
Key characteristics of thioarsenite formation include:
Anoxic Conditions: Thioarsenites form under strictly anoxic (oxygen-free) conditions. uni-bayreuth.ded-nb.info
Lability: They are highly labile and are rapidly oxidized to more stable thioarsenates (containing As(V)) if exposed to even trace amounts of oxygen. uni-bayreuth.ded-nb.info
pH Dependence: The formation is inhibited at high pH due to competition between hydroxide (B78521) (OH⁻) and bisulfide (HS⁻) ions. uni-bayreuth.ded-nb.info
Acidification: Acidification of thioarsenates under anoxic conditions can convert them back to thioarsenites. uni-bayreuth.ded-nb.info
Spectroscopic studies distinguish thioarsenites from thioarsenates based on bond lengths and absorption energies. uni-bayreuth.de The formation of these arsenic-sulfur species is crucial for the geochemistry and mobility of arsenic in sulfidic environments. acs.orgnih.gov Besides sulfur ligands, arsenite can also form complexes with other inorganic entities, such as iron, often in conjunction with natural organic matter. epa.govacs.org
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Interlayer Binding Energies and Energetic Factors
The stability of such compounds is influenced by a combination of forces. Theoretical models allow for the dissection of these interactions. For instance, calculations performed on KCl·2As₂O₃ were compared to analogous energies in KN₃·2As₂O₃, showing similarities in the energetic factors that stabilize both compounds. acs.org This comparative approach helps in identifying the key interactions responsible for the formation and stability of these complex layered materials.
Calculated Interlayer Interaction Energies for KCI·2As₂O₃
| Energy Component | Value (kJ/mol) |
|---|---|
| Electrostatic | -152.3 |
| Pauli Repulsion | 233.1 |
| Orbital | -109.9 |
| Dispersion | -46.1 |
| Total Interaction Energy | -75.2 |
Density Functional Theory (DFT) Applications for Adsorption Mechanisms on Mineral Surfaces
Density Functional Theory (DFT) is a powerful computational tool used to investigate the adsorption of arsenic species onto mineral surfaces, which is crucial for understanding its environmental mobility. mdpi.com DFT calculations provide molecular-level insights into adsorption energies, geometries, and reaction pathways that are often difficult to obtain through experimental methods alone. researchgate.net
Studies on the adsorption of arsenate (As(V)), a related arsenic oxyanion, on alumina (B75360) (Al₂O₃) surfaces demonstrate the utility of DFT. These calculations corroborate experimental findings that arsenate preferentially binds in a bidentate binuclear (BB) fashion, where the arsenic atom bridges two surface aluminum atoms through two oxygen atoms. mdpi.com DFT results also reveal that steric factors, indicated by distortions in the tetrahedral geometry of the adsorbed arsenate, play a significant role in reactivity. mdpi.com The adsorption energy (Eads) is a key parameter derived from these studies, quantifying the stability of different binding configurations. mdpi.com
DFT Calculated Adsorption Energies for Arsenate on Alumina (A3 Surface)
| Configuration | Adsorption Energy (Eads) in eV |
|---|---|
| A3-HHBB | -1.15 |
| A3-HVBB | -0.68 |
| A3-HVBM | -0.18 |
This table showcases the calculated adsorption energies for different inner-sphere complexes of arsenate on a specific hydrated alumina surface (A3). The negative values indicate that the adsorption is energetically favorable, with the bidentate binuclear (BB) configurations being more stable than the bidentate mononuclear (BM) one. mdpi.com
Similarly, DFT has been applied to study arsenite (As(III)) and arsenate (As(V)) adsorption on iron (oxyhydr)oxide minerals. mdpi.comuwaterloo.ca These calculations help interpret experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure) and FTIR (Fourier Transform Infrared Spectroscopy) by providing theoretical structures and vibrational frequencies. mdpi.comresearchgate.net Such studies have explored the effects of surface charge, hydration, and oxidation state on adsorption mechanisms. mdpi.comresearchgate.net
Theoretical Investigations into Chemical Bonding and Electronic Structure within Arsenite Compounds
Theoretical studies provide fundamental knowledge about the chemical bonding and electronic structure of the arsenite ion (AsO₃³⁻), which is the core of potassium arsenite. The Lewis structure of the arsenite ion shows a central arsenic atom bonded to three oxygen atoms, with a lone pair of electrons on the arsenic. guidechem.comyoutube.com
This arrangement leads to a specific molecular geometry and hybridization.
Molecular Geometry : The arsenite ion adopts a trigonal pyramidal geometry due to the presence of the stereochemically active lone pair on the central arsenic atom, which repels the bonding pairs. guidechem.comwikipedia.org This results in O-As-O bond angles of approximately 109.5 degrees. guidechem.com
Hybridization : The central arsenic atom in the arsenite ion is described as having sp³ hybridization. The four sp³ hybrid orbitals accommodate the three single bonds to oxygen atoms and the one lone pair of electrons. guidechem.comyoutube.com
Electronic Structure : The electron configuration of As(III) involves lone pair electrons in a pyramidal setup, which influences its chemical reactivity. researchgate.net This configuration makes it easier to form covalent bonds with groups like thiols, which is a key aspect of its biological interactions. researchgate.net
These theoretical investigations are essential for predicting the reactivity and properties of arsenite compounds, providing a foundational understanding that complements experimental observations.
Environmental Chemistry and Geochemical Mobility of Arsenic Species
Geochemical Cycling and Interconversion of Arsenic Oxidation States (As(III) and As(V)) in Environmental Compartments
Arsenic is rarely found as a free element in nature; instead, it cycles through water, soil, and sediment, existing in either dissolved or adsorbed phases. industrialchemicals.gov.au The speciation of arsenic is primarily controlled by the redox potential (Eh) and pH of the environment, along with microbial activity. industrialchemicals.gov.aulidsen.com
Under oxidizing conditions, such as in aerobic surface waters, the pentavalent form, As(V), is dominant. nih.govlidsen.com Conversely, in reducing (anoxic or suboxic) environments like anaerobic groundwater or flooded soils, the trivalent form, As(III), as found in potassium arsenite, is the predominant species. nih.govlidsen.comnih.gov The interconversion between these two oxidation states is a critical aspect of arsenic's biogeochemical cycle. industrialchemicals.gov.aunih.gov Microorganisms can play a direct role in these transformations, using As(III) as an electron donor in energy production or using As(V) as an electron acceptor in anaerobic respiration. nih.govresearchgate.net
Within typical environmental pH ranges (6.5 to 8.5), the dominant As(V) species are the oxyanions H₂AsO₄⁻ and HAsO₄²⁻, while the dominant As(III) species is the uncharged arsenious acid (H₃AsO₃). industrialchemicals.gov.au This difference in charge and chemical form significantly influences their mobility and adsorption behavior in the environment.
| Factor | Predominantly As(V) (Arsenate) | Predominantly As(III) (Arsenite) |
| Redox Potential | Oxidizing (Aerobic) Conditions (e.g., Surface Waters) nih.govlidsen.com | Reducing (Anoxic) Conditions (e.g., Anaerobic Groundwater) nih.govlidsen.com |
| pH (Typical Range 6.5-8.5) | Exists as charged oxyanions (H₂AsO₄⁻, HAsO₄²⁻) industrialchemicals.gov.au | Exists as uncharged acid (H₃AsO₃) industrialchemicals.gov.au |
| Microbial Activity | Can be formed by microbial oxidation of As(III) nih.govresearchgate.net | Can be formed by microbial reduction of As(V) nih.govresearchgate.net |
Adsorption and Desorption Mechanisms of Arsenic Oxyacids on Inorganic Adsorbents (e.g., Iron Oxyhydroxides)
The mobility of arsenic in the environment is heavily influenced by its adsorption onto and desorption from the surfaces of minerals. Iron oxyhydroxides, such as goethite and amorphous ferrihydrite, are among the most important natural adsorbents for arsenic due to their high surface area and affinity for arsenic oxyacids. nm.govresearchgate.net
The adsorption process is pH-dependent. Generally, As(V) adsorption is stronger at lower pH values (pH 3-7), while As(III) adsorption is less dependent on pH but can be more significant than As(V) at neutral to higher pH ranges (above pH 7-8). nih.govnm.gov This is because the surface charge of iron oxyhydroxides and the speciation of arsenic change with pH. diva-portal.org
Desorption, the release of adsorbed arsenic back into the water, can be triggered by changes in environmental conditions. An increase in pH can lead to the desorption of As(V) as the mineral surface becomes more negatively charged. nih.gov The presence of competing ions, particularly phosphate, which is chemically similar to arsenate, can also displace adsorbed arsenic from binding sites, thereby increasing its concentration in the dissolved phase. nih.govslu.se
| Arsenic Species | Adsorption Behavior on Iron Oxyhydroxides | Factors Promoting Desorption |
| As(V) (Arsenate) | High affinity, especially at acidic to neutral pH (3-7). nm.govdiva-portal.org | Increasing pH, presence of competing ions like phosphate. nih.govnih.govslu.se |
| As(III) (Arsenite) | Adsorption is less pH-dependent but can be stronger than As(V) at pH > 8. nih.govnm.gov | Changes in redox conditions that favor dissolution of iron minerals. researchgate.net |
Transport and Speciation of Arsenic in Hydrothermal and Meteoric Geochemical Fluids
Arsenic is a common component of geothermal fluids, where its concentration and speciation are governed by high temperatures and reducing conditions deep within the Earth's crust. osti.govresearchgate.net In these high-temperature environments, arsenic is typically leached from host rocks and is predominantly found as the reduced species, As(III). osti.govmontana.edu Concentrations in geothermal fluids can be significantly elevated, sometimes reaching several parts per million. osti.govresearchgate.net
When these geothermal fluids are discharged to the surface, they mix with cooler, oxygenated meteoric waters (surface waters from rain and snow). This transition from high-temperature, reducing conditions to cooler, oxidizing surface conditions causes a shift in arsenic speciation. As(III) is oxidized to As(V), and its mobility becomes limited by adsorption onto iron and aluminum oxyhydroxides that precipitate in the surface environment. osti.gov
Meteoric waters themselves are generally derived from atmospheric precipitation and have low initial arsenic concentrations. montana.edu However, as they infiltrate the ground and interact with bedrock, they can mobilize arsenic. In fractured bedrock aquifers, oxic, alkaline groundwater can facilitate the desorption of arsenic from mineral surfaces, leading to elevated concentrations. nih.gov Studies have shown that in such systems, arsenate (As(V)) is often the dominant species mobilized into the groundwater. nih.gov
| Fluid Type | Typical Arsenic Species | Controlling Factors |
| Hydrothermal Fluids | Predominantly As(III) osti.govgeologyscience.ru | High temperature, reducing conditions, water-rock interactions. researchgate.netmontana.edu |
| Meteoric Geochemical Fluids | Can be As(V) or As(III) depending on local geology and redox state. nih.gov | pH, redox potential, interaction with soil and bedrock minerals. industrialchemicals.gov.aunih.gov |
Chemical Approaches for Arsenic Removal and Immobilization in Environmental Systems
Due to the environmental concerns associated with arsenic, various chemical technologies have been developed to remove it from contaminated water and immobilize it to prevent its migration.
Adsorption is a widely used technology for arsenic removal, often employed in packed-bed columns. In this process, contaminated water is passed through a column filled with an adsorbent material that has a high affinity for arsenic. nih.govresearchgate.net As the water flows through the column, arsenic species bind to the surface of the adsorbent, effectively removing them from the water. sswm.info
A variety of adsorbent materials have been developed and tested, including:
Granular Ferric Hydroxide (B78521) (GFH): A commercial material known for its high efficiency in removing both arsenate and arsenite. researchgate.net
Iron-Coated Sand: A lower-cost alternative where sand is coated with iron oxyhydroxides to create an adsorptive surface. sswm.inforesearchgate.net
Activated Alumina (B75360): Effective for arsenic removal, its large surface area provides ample sites for adsorption. sswm.info
Natural Materials: Various natural materials and industrial byproducts rich in iron have been investigated as low-cost adsorbents. mdpi.comresearchgate.net
The efficiency of adsorption columns depends on factors like the type of adsorbent, the pH of the water, the initial arsenic concentration, and the contact time between the water and the adsorbent. nih.govmdpi.com
Chemical precipitation is a robust and well-established method for removing arsenic from water. anl.gov This process involves adding chemicals, known as coagulants, to the water to form insoluble arsenic-containing solids that can be separated by sedimentation and filtration. sswm.infoaelenv.com
The most common coagulants are iron and aluminum salts:
Ferric Chloride (FeCl₃): Highly effective over a wide pH range for removing arsenic. sswm.infotandfonline.com
Alum (Aluminum Sulfate): Also effective, though typically within a narrower pH range (pH 6-8). sswm.info
For these processes to be most effective, especially for removing As(III), a pre-oxidation step is often required. Chemicals like potassium permanganate (B83412) can be used to convert the more mobile As(III) to As(V), which is more effectively removed by coagulation. nih.gov A combination of coagulants, such as ferric chloride and lime, can achieve very high removal efficiencies, often exceeding 99%. aelenv.com The resulting solid, an arsenic-rich sludge, must be managed to prevent re-contamination of the environment. researchgate.netnih.gov
Non Biological Applications and Industrial Chemical Processes
Historical and Contemporary Industrial Use in Mirror Manufacturing
A significant historical and industrial application of potassium arsenite has been in the manufacturing of mirrors. nih.gov In this process, it serves as a powerful reducing agent. nih.gov Its function is to reduce silver salts, typically silver nitrate (B79036), to metallic silver, which is then deposited on a glass surface to create the reflective layer of the mirror. nih.gov This application leverages the chemical properties of the arsenite ion to facilitate the precipitation of a uniform and adhesive silver coating.
Application as a Chemical Reagent in Laboratory Synthesis
In a laboratory setting, potassium arsenite is utilized as a chemical reagent. nih.goviarc.fr It is available in a purified grade from chemical suppliers for this purpose. nih.goviarc.fr Its utility in synthesis stems from its ability to act as a source of the arsenite ion (AsO₂⁻). Researchers have employed potassium arsenite to study the effects of arsenic on cellular processes, such as inducing oxidative stress to investigate cellular response mechanisms. smolecule.com Furthermore, its capacity to form complexes with thiol groups in proteins makes it a valuable tool for studying protein-protein interactions. smolecule.com
Role in Past Agricultural Chemical Formulations
Potassium arsenite was once a component of agricultural chemical formulations, most notably for the destruction of potato haulm (stems and leaves) before harvesting. nih.govgovinfo.govepa.gov Alkali arsenites were widely used for this purpose to facilitate easier harvesting and to control the timing of skin set on the potatoes. nih.gov In the mid-20th century, arsenite solutions were a common choice for this practice. govinfo.gov However, due to the significant risks posed to both human and animal populations, these compounds were eventually withdrawn from agricultural use. nih.gov
Table 1: Historical Agricultural Application of Potassium Arsenite
| Application | Crop | Purpose | Status |
|---|
Chemical Processes for Arsenic Impurity Removal in Industrial Streams
While not a direct application of adding potassium arsenite, the principles of arsenite chemistry are relevant to the removal of arsenic impurities from industrial process streams. For instance, in the purification of certain industrial chemicals like hydrofluoric acid, removing metallic impurities, including arsenic, is crucial. agc.gov.sgqu.edu.qa The chemical behavior of arsenite and arsenate ions, which is dependent on factors like pH and redox potential, is a key consideration in developing effective purification methods. researchgate.net Techniques such as coagulation, precipitation, and ion exchange are employed to remove arsenic species from wastewater and industrial effluents. researchgate.netp2infohouse.org The conversion between arsenite (As(III)) and arsenate (As(V)) is a critical step in many of these removal processes. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Potassium arsenite anhydrous | KAsO₂ |
| Silver nitrate | AgNO₃ |
| Arsenite ion | AsO₂⁻ |
| Arsenate ion | AsO₃⁻ |
Q & A
Q. How is this compound synthesized, and what purity assessment methods are recommended?
-
Synthesis : Typically prepared by reacting arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in a controlled, oxygen-free environment to prevent oxidation to arsenate. The reaction is:
Anhydrous conditions are maintained using desiccants like silica gel .
-
Purity assessment :
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
- Chromatography : Pair ion chromatography with hydride generation atomic fluorescence spectroscopy (HG-AFS) for trace detection in water or soil .
- X-ray diffraction (XRD) : Confirm crystalline structure and rule out hydrate formation .
- Electrochemical methods : Anodic stripping voltammetry (ASV) for rapid, low-concentration detection in biological matrices .
Advanced Research Questions
Q. How can experimental design mitigate risks when studying this compound’s neurotoxic effects?
- In vitro models : Use sealed, multi-well plates with integrated air filters to prevent aerosolization during neuronal cell culture exposure .
- Dosimetry : Employ real-time arsenic speciation analysis (e.g., HPLC-ICP-MS) to monitor arsenite stability in media .
- Positive controls : Include sodium arsenite to validate assay sensitivity and cross-compare toxicity thresholds .
Q. How can researchers resolve contradictions in toxicological data from different studies on this compound?
- Data harmonization : Standardize exposure metrics (e.g., µg As³⁺/kg body weight) and adjust for bioavailability differences (e.g., pH-dependent solubility in varying matrices) .
- Meta-analysis : Apply weighted regression models to pooled datasets, accounting for variables like exposure duration, species-specific metabolism, and analytical method variability .
- Mechanistic studies : Use transgenic animal models to isolate arsenic biotransformation pathways (e.g., As3MT enzyme activity) that influence toxicity outcomes .
Q. What methodologies are recommended for studying this compound’s interaction with biomolecules?
- Spectroscopic mapping : Synchrotron-based X-ray absorption near-edge structure (XANES) to identify arsenic binding sites in proteins like hemoglobin or glutathione .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between arsenite and cysteine-rich peptides .
- Computational modeling : Density functional theory (DFT) simulations to predict reaction pathways of arsenite with DNA repair enzymes .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s carcinogenicity in different cell lines?
- Cell line variability : HepG2 (liver) cells exhibit higher arsenic methylation capacity than A549 (lung) cells, altering detoxification efficiency .
- Oxidative stress modulation : Differences in basal antioxidant levels (e.g., glutathione) across cell lines affect arsenite-induced DNA damage thresholds. Measure ROS generation concurrently with cytotoxicity assays .
Q. How should researchers address discrepancies in environmental persistence data for this compound?
- Environmental simulation : Conduct soil column studies under controlled redox conditions (aerobic vs. anaerobic) to model arsenic speciation shifts .
- Inter-laboratory validation : Share standardized reference materials (e.g., NIST SRM 1640a) to calibrate analytical instruments across studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
